molecular formula C19H17N5O2 B11186465 6-(1-benzofuran-2-yl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11186465
M. Wt: 347.4 g/mol
InChI Key: MIVKQNKSKPLJBH-UHFFFAOYSA-N
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Description

6-(1-benzofuran-2-yl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran ring, an ethoxyphenyl group, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1-benzofuran-2-yl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

6-(1-benzofuran-2-yl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The benzofuran ring and triazine core are known to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-benzofuran-2-yl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H17N5O2/c1-2-25-14-9-7-13(8-10-14)21-19-23-17(22-18(20)24-19)16-11-12-5-3-4-6-15(12)26-16/h3-11H,2H2,1H3,(H3,20,21,22,23,24)

InChI Key

MIVKQNKSKPLJBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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